3-Chloro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

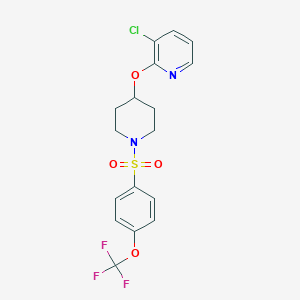

3-Chloro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with chlorine and at the 2-position with a piperidin-4-yloxy group. The piperidine ring is further modified at the 1-position by a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety.

Properties

IUPAC Name |

3-chloro-2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N2O4S/c18-15-2-1-9-22-16(15)26-12-7-10-23(11-8-12)28(24,25)14-5-3-13(4-6-14)27-17(19,20)21/h1-6,9,12H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKFDWIBPTYYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by their functionalization and coupling. Common synthetic routes may involve:

Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Formation of the Piperidine Ring: This often involves hydrogenation of pyridine derivatives or cyclization of appropriate amines.

Functionalization: Introduction of the chloro group on the pyridine ring and the trifluoromethoxyphenylsulfonyl group on the piperidine ring.

Coupling: The final step involves coupling the functionalized pyridine and piperidine rings through an ether bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify certain functional groups.

Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Chloro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Material Science: Its chemical properties may be exploited in the development of new materials with specific functionalities.

Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridine-piperidine-sulfonamide derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and synthetic yields.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Variations :

- The target compound shares a sulfonylated piperidine-pyridine backbone with 6m but differs in the linker group (direct piperidin-4-yloxy vs. a chlorophenyl-methyl bridge).

- Compared to 7e , the target lacks the nitro and trifluoromethyl substituents on the phenyl ring, which may reduce steric hindrance and alter electronic properties.

- The absence of a sulfonyl group in 3-chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine highlights the role of the sulfonamide moiety in enhancing binding affinity to biological targets.

Synthetic Yields :

- Analogs like 6m and 7e exhibit yields of 86% and 71.8%, respectively , suggesting that the introduction of bulky substituents (e.g., trifluoromethyl or nitro groups) may marginally reduce reaction efficiency.

Bioactivity :

- 6m demonstrates antimalarial activity, likely due to the sulfonamide group’s ability to interact with parasitic enzymes . The target compound’s bioactivity remains unverified but could be inferred based on structural homology.

Spectral and Analytical Data Comparison

Table 2: Spectroscopic Data for Selected Compounds

Analysis :

Biological Activity

3-Chloro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring substituted with a piperidine moiety linked to a sulfonyl group. The trifluoromethoxy group enhances its lipophilicity, which may influence its biological activity.

Research indicates that this compound acts primarily as an inhibitor of glycine transporter 1 (GlyT1). GlyT1 plays a crucial role in the regulation of glycine levels in the central nervous system (CNS), which is significant for neurotransmission and various neurological disorders .

Key Findings:

- GlyT1 Inhibition : The compound has shown potent inhibitory activity against GlyT1, with an IC50 value in the nanomolar range, indicating strong potential for treating conditions like schizophrenia .

- CNS Selectivity : It exhibits good plasma exposure and brain penetration, suggesting favorable pharmacokinetics for CNS-targeted therapies .

Biological Activity Overview

The biological activity of this compound has been evaluated in various preclinical studies, highlighting its effects on different physiological systems.

Table 1: Summary of Biological Activities

Case Studies

Several studies have documented the efficacy of this compound in animal models.

Case Study 1: Schizophrenia Model

In a rodent model for schizophrenia, the compound demonstrated significant behavioral improvements without inducing side effects commonly associated with antipsychotics. This suggests a favorable safety profile for potential therapeutic use .

Case Study 2: Inflammation Model

A study investigating the anti-inflammatory properties found that the compound reduced inflammatory markers in vivo, indicating its potential utility in treating inflammatory conditions .

Future Directions

Further research is warranted to explore:

- Long-term safety and efficacy : Extended studies in diverse animal models.

- Mechanistic studies : Detailed investigations into how the compound interacts at molecular levels.

- Clinical trials : Initiating human trials to assess therapeutic benefits and safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include sulfonylation of the piperidine ring (e.g., using 4-(trifluoromethoxy)benzenesulfonyl chloride) followed by etherification with 3-chloro-2-hydroxypyridine. Polar solvents like DMF or DMSO are critical for solubilizing intermediates and facilitating SN2 reactions . Yields >85% are achievable when using anhydrous conditions and stoichiometric bases (e.g., NaOH in dichloromethane) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic gases (e.g., SO₂, HCl) upon decomposition. Store at 2–8°C in airtight containers away from moisture. Refer to hazard codes H315 (skin irritation), H319 (eye damage), and P301+P310 (immediate medical attention if ingested) .

Q. How do solvent choices impact the stability of intermediates during synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF, THF) stabilize sulfonyl intermediates by solvating charged species. Avoid protic solvents (e.g., water, alcohols) during sulfonylation to prevent hydrolysis. For crystallization, switch to low-polarity solvents (e.g., ethyl acetate) to precipitate pure products .

Advanced Research Questions

Q. How can NMR and HRMS resolve structural ambiguities in derivatives of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., δ 8.98 ppm for pyridinyl protons) and compare with analogs (e.g., 6m in shows δ 159.09 ppm for carbonyl carbons).

- HRMS : Confirm molecular formula via exact mass (e.g., [M+H]+ calculated 482.0144, observed 482.0145 for analog 7j ). Use isotopic patterns to distinguish Cl/F substituents .

Q. What strategies improve the biological activity of analogs targeting mTOR signaling (e.g., SC06 in myeloma studies)?

- Methodology :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance binding affinity to mTOR’s ATP pocket.

- Bioisosteres : Replace the sulfonyl group with phosphonate or carbamate to modulate solubility and metabolic stability .

- In vitro assays : Use MTT/propidium iodide to assess cytotoxicity (IC₅₀) in multiple myeloma cell lines (e.g., RPMI-8226) .

Q. How can computational modeling predict drug-likeness and oral bioavailability of derivatives?

- Methodology :

- Physicochemical Properties : Calculate logP (optimal 2–3), topological polar surface area (<140 Ų), and hydrogen bond donors/acceptors using tools like SwissADME.

- Molecular Dynamics : Simulate interactions with target proteins (e.g., mTOR) using AutoDock Vina. Validate with in vitro permeability assays (Caco-2 cells) .

Q. What analytical methods detect decomposition products under stressed conditions (e.g., heat, light)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.